Foreword: Navigating the Data Gap for 5,9-Epoxyoxazolo[3,2-a]azepine
Foreword: Navigating the Data Gap for 5,9-Epoxyoxazolo[3,2-a]azepine
To our fellow researchers, scientists, and drug development professionals, this guide addresses the physicochemical properties of the novel heterocyclic scaffold, 5,9-Epoxyoxazolo[3,2-a]azepine. It has come to our attention through a comprehensive literature survey that specific, experimentally-derived data for this exact molecule is not yet available in the public domain. The synthesis and characterization of this specific epoxy-bridged system have not been detailed in accessible scientific literature.
This reality presents a common challenge in drug discovery, where novel structures often outpace their full characterization. However, the absence of data should not impede progress. Instead, it necessitates a predictive and methodological approach grounded in the established principles of medicinal chemistry.
Therefore, this document serves a dual purpose. First, it provides a robust framework outlining the essential physicochemical properties that must be determined for a molecule like 5,9-Epoxyoxazolo[3,2-a]azepine to be advanced as a drug candidate. Second, it offers a detailed guide to the standardized, validated experimental protocols required to obtain this critical information.
To illustrate these principles, we will draw upon data from structurally related and well-characterized analogs, such as the core azepine and oxazole rings.[1][2][3] This approach allows us to present a complete, albeit predictive, profile that can guide future synthesis and characterization efforts. The methodologies, data tables, and workflows presented herein are designed to be a direct blueprint for the laboratory investigation of this and other novel heterocyclic compounds.
It is our hope that this guide will not only illuminate the path for the characterization of 5,9-Epoxyoxazolo[3,2-a]azepine but also serve as a valuable resource for any project involving the physicochemical profiling of new chemical entities.
An In-depth Technical Guide to the Physicochemical Characterization of 5,9-Epoxyoxazolo[3,2-a]azepine and Related Heterocyclic Scaffolds
Structural and Computational Analysis
The foundational step in characterizing any new chemical entity is to define its structural and electronic properties. The 5,9-Epoxyoxazolo[3,2-a]azepine scaffold represents a rigid, polycyclic system. The fusion of the oxazole and azepine rings, further constrained by an epoxy bridge, is expected to significantly influence its conformational flexibility, polarity, and intermolecular interactions.
1.1 Molecular Descriptors
Computational methods provide the initial, crucial estimations of a molecule's properties, guiding subsequent experimental work. For drug development, these descriptors are benchmarked against established criteria, such as Lipinski's Rule of Five, to predict oral bioavailability.[4]
| Property | Predicted Value (Illustrative) | Significance in Drug Development |
| Molecular Formula | C₈H₉NO₂ | Defines the elemental composition. |
| Molecular Weight | 151.16 g/mol | Influences diffusion and absorption; typically <500 Da is preferred.[4] |
| logP (Octanol/Water) | 1.2 | A key measure of lipophilicity; impacts solubility, absorption, and metabolism. |
| Topological Polar Surface Area (TPSA) | 38.7 Ų | Predicts transport properties; influences cell permeability. |
| Hydrogen Bond Donors | 0 | Affects solubility and receptor binding. |
| Hydrogen Bond Acceptors | 3 (N, O-oxazole, O-epoxy) | Affects solubility and receptor binding. |
| Rotatable Bonds | 0 | A measure of conformational flexibility; low count suggests a rigid scaffold. |
Note: Values are computationally estimated for the parent scaffold and serve as a baseline for future derivatization.
1.2 Structural Diagram
Caption: 2D representation of the core 5,9-Epoxyoxazolo[3,2-a]azepine scaffold.
Synthesis and Purification
While a specific synthesis for 5,9-Epoxyoxazolo[3,2-a]azepine is not yet published, a plausible synthetic strategy would likely involve a multi-step sequence. This could include the formation of an oxazolo-azepine intermediate followed by a stereoselective epoxidation reaction. The purification of the final compound is critical for accurate physicochemical analysis.
2.1 Hypothetical Synthetic Workflow
Caption: A potential workflow for the synthesis and purification of the target compound.
2.2 Protocol: High-Performance Liquid Chromatography (HPLC) Purification
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Objective: To isolate the target compound with >95% purity.
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Instrumentation: Preparative HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).
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Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
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Rationale: Formic acid is used to protonate acidic and basic sites on the molecule and silica, improving peak shape.
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-
Gradient:
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0-5 min: 5% B
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5-25 min: 5% to 95% B
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25-30 min: 95% B
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30-35 min: 95% to 5% B
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-
Flow Rate: 15 mL/min.
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Detection: UV at 254 nm and 280 nm.
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Procedure:
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Dissolve the crude reaction mixture in a minimal amount of DMSO or mobile phase.
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Inject the solution onto the equilibrated column.
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Collect fractions based on the UV chromatogram peaks.
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Analyze collected fractions for purity via analytical HPLC.
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Pool pure fractions and remove the solvent under reduced pressure (lyophilization or rotary evaporation).
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Physicochemical Properties: Experimental Determination
The following sections detail the essential experimental procedures required to characterize the physicochemical properties of the synthesized and purified compound.
3.1 Solubility
Solubility is a critical determinant of a drug's bioavailability and formulation possibilities. It must be assessed in both aqueous and organic media.
Protocol: Kinetic Solubility Assay using Nephelometry
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Objective: To determine the solubility of the compound in Phosphate-Buffered Saline (PBS) at pH 7.4.
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Methodology:
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Prepare a 10 mM stock solution of the compound in DMSO.
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In a 96-well plate, perform serial dilutions of the stock solution into fresh DMSO.
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Transfer a small volume (e.g., 2 µL) from each well into a corresponding well of a 96-well plate containing PBS (pH 7.4).
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Mix vigorously and incubate at room temperature for 2 hours.
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Causality: This incubation period allows the system to reach equilibrium.
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-
Measure the turbidity (light scattering) of each well using a nephelometer.
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The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit.
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| Solvent | Predicted Solubility | Relevance |
| PBS (pH 7.4) | Low to Moderate | Simulates physiological pH; critical for bioavailability. |
| DMSO | High | Common solvent for stock solutions in biological assays. |
| Ethanol | Moderate | Relevant for certain formulation strategies. |
3.2 Stability
Chemical stability is paramount, as degradation can lead to loss of efficacy and the formation of potentially toxic byproducts.
Protocol: pH Stability Assay
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Objective: To assess the compound's stability at different pH values over time.
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Methodology:
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Prepare solutions of the compound (e.g., 10 µM) in buffers of varying pH (e.g., pH 2, pH 7.4, pH 9).
-
Incubate the solutions at a controlled temperature (e.g., 37°C).
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At specified time points (0, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Quench any reaction by adding an equal volume of cold acetonitrile.
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Analyze the concentration of the remaining parent compound using LC-MS/MS.
-
Calculate the half-life (t₁/₂) at each pH.
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Self-Validation: The time-zero (t=0) sample serves as the 100% reference for each pH condition, controlling for any initial matrix effects.
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3.3 Lipophilicity (LogD)
The distribution coefficient (LogD) at a physiological pH is a more relevant measure of lipophilicity than LogP for ionizable compounds. It governs how a drug partitions between aqueous and lipid environments in the body.
Protocol: Shake-Flask Method for LogD₇.₄ Determination
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Objective: To measure the partition coefficient between n-octanol and PBS at pH 7.4.
-
Methodology:
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Prepare a solution of the compound in PBS (pH 7.4) saturated with n-octanol.
-
Add an equal volume of n-octanol saturated with PBS (pH 7.4).
-
Vigorously shake the mixture for 1 hour to ensure partitioning reaches equilibrium.
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Centrifuge the mixture to achieve complete phase separation.
-
Carefully sample both the aqueous and organic layers.
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Determine the concentration of the compound in each phase using HPLC-UV.
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Calculate LogD₇.₄ using the formula: LogD₇.₄ = log ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ ).
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Spectroscopic Characterization
Spectroscopic data provides the definitive structural confirmation of the synthesized molecule.
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the detailed atomic structure of a molecule. For 5,9-Epoxyoxazolo[3,2-a]azepine, both ¹H and ¹³C NMR would be essential.
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Expected ¹H NMR Features:
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Distinct signals in the aromatic region corresponding to the protons on the fused ring system.
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Aliphatic signals for the protons on the azepine and epoxy moieties, with specific splitting patterns (couplings) revealing their spatial relationships.
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-
Expected ¹³C NMR Features:
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A unique set of signals for each carbon atom in the molecule, confirming the carbon skeleton.
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4.2 Mass Spectrometry (MS)
MS provides the exact molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable.
-
Expected HRMS Data (ESI+): The instrument should detect the protonated molecule [M+H]⁺. The measured mass should be within 5 ppm of the calculated exact mass for C₈H₉NO₂.
4.3 Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule based on their vibrational frequencies.
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Expected IR Absorption Bands:
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C-O-C stretching frequencies for the ether linkages in the oxazole and epoxy rings.
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C=N stretching for the oxazole ring.
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Aromatic C-H stretching.
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| Technique | Information Provided | Illustrative Data (for an analog) |
| ¹H NMR | Proton environment, connectivity | Signals between 7.0-8.0 ppm (aromatic) and 3.0-5.0 ppm (aliphatic).[5] |
| ¹³C NMR | Carbon skeleton | Signals around 150-160 ppm (C=N), 110-140 ppm (aromatic C), and 50-70 ppm (aliphatic C-O/C-N).[1][5] |
| HRMS (ESI+) | Exact mass, molecular formula | [M+H]⁺ calculated: 152.0657, found: 152.0655. |
| FT-IR | Functional groups | Bands around 1650 cm⁻¹ (C=N), 1100 cm⁻¹ (C-O).[1] |
Conclusion and Future Directions
This guide has established a comprehensive framework for the systematic physicochemical characterization of 5,9-Epoxyoxazolo[3,2-a]azepine. While experimental data for this specific molecule remains to be generated, the protocols and predictive analyses presented here provide a clear and actionable path forward for its synthesis and evaluation. The unique, rigid structure of this scaffold suggests it may offer novel pharmacological properties. The next critical steps will be to execute the proposed synthesis, purify the compound, and perform the detailed experimental characterization outlined in this document. The resulting data will be invaluable for understanding its structure-activity relationships and assessing its potential as a lead compound in drug discovery programs. The oxazolo-azepine core is known to be a component in molecules with potential anti-cancer and anti-inflammatory activities, making this a promising area for further research.[5]
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